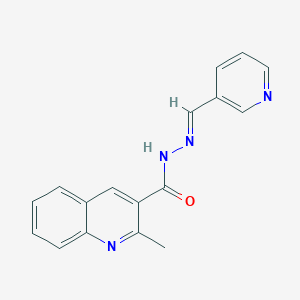
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide, also known as MPQC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
作用機序
The mechanism of action of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide is not fully understood. However, it has been proposed that 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide exerts its anticancer effects by inducing cell cycle arrest and apoptosis through the activation of the p53 pathway. 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The antibacterial activity of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide is believed to be due to its ability to disrupt the bacterial cell membrane and inhibit DNA synthesis.
Biochemical and Physiological Effects:
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has shown antibacterial activity against various bacterial strains, including MRSA and E. coli.
実験室実験の利点と制限
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. However, there are also some limitations to using 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide in lab experiments. It is a relatively new compound that has not been extensively studied in vivo. Further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide. Further studies are needed to determine its safety and efficacy in humans. It is also important to investigate the mechanism of action of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide in more detail. In addition, the potential applications of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide in the treatment of other diseases, such as viral infections and autoimmune disorders, should be explored. Finally, the development of more potent and selective analogs of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide should be pursued to improve its therapeutic potential.
合成法
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide can be synthesized through a multistep process involving the reaction of 2-methyl-3-quinolinecarboxylic acid with hydrazine hydrate, followed by the condensation reaction with 3-pyridinecarbaldehyde. The final product is obtained through recrystallization from a suitable solvent.
科学的研究の応用
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has shown antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
特性
製品名 |
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C17H14N4O |
分子量 |
290.32 g/mol |
IUPAC名 |
2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-12-15(9-14-6-2-3-7-16(14)20-12)17(22)21-19-11-13-5-4-8-18-10-13/h2-11H,1H3,(H,21,22)/b19-11+ |
InChIキー |
CMQFCTZVAATYDJ-YBFXNURJSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CN=CC=C3 |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CN=CC=C3 |
正規SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)
![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)


